molecular formula C13H20N2O4S B4637207 3-(ethylsulfamoyl)-4-methoxy-N-(propan-2-yl)benzamide

3-(ethylsulfamoyl)-4-methoxy-N-(propan-2-yl)benzamide

Cat. No.: B4637207
M. Wt: 300.38 g/mol
InChI Key: YIUQYOHIJJVANK-UHFFFAOYSA-N
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Description

3-(ethylsulfamoyl)-4-methoxy-N-(propan-2-yl)benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its benzamide core, which is substituted with an ethylsulfamoyl group, a methoxy group, and an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfamoyl)-4-methoxy-N-(propan-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Sulfonation: The amine group is sulfonated to form the ethylsulfamoyl group.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with isopropylamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(ethylsulfamoyl)-4-methoxy-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonamide or methoxy groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) for methoxylation or sulfonyl chlorides for sulfonation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(ethylsulfamoyl)-4-methoxy-N-(propan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(ethylsulfamoyl)-4-methoxy-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(propan-2-yl)-4-methoxybenzamide: Lacks the ethylsulfamoyl group, which may result in different biological activity.

    4-methoxy-N-(propan-2-yl)benzamide: Similar structure but without the ethylsulfamoyl group.

    3-(ethylsulfamoyl)-N-(propan-2-yl)benzamide: Similar but lacks the methoxy group.

Uniqueness

The presence of both the ethylsulfamoyl and methoxy groups in 3-(ethylsulfamoyl)-4-methoxy-N-(propan-2-yl)benzamide contributes to its unique chemical properties and potential biological activities. These substituents can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from similar compounds.

Properties

IUPAC Name

3-(ethylsulfamoyl)-4-methoxy-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-5-14-20(17,18)12-8-10(6-7-11(12)19-4)13(16)15-9(2)3/h6-9,14H,5H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUQYOHIJJVANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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